molecular formula C13H17ClN2O4 B13395838 2-Amino-5-[(2-chlorophenyl)methoxycarbonylamino]pentanoic acid

2-Amino-5-[(2-chlorophenyl)methoxycarbonylamino]pentanoic acid

Cat. No.: B13395838
M. Wt: 300.74 g/mol
InChI Key: TWPRGWUUQAAZHW-UHFFFAOYSA-N
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Description

2-Amino-5-[(2-chlorophenyl)methoxycarbonylamino]pentanoic acid is a complex organic compound with significant interest in various scientific fields. This compound features an amino group, a chlorophenyl group, and a methoxycarbonylamino group attached to a pentanoic acid backbone. Its unique structure allows it to participate in a variety of chemical reactions and makes it useful in multiple research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-[(2-chlorophenyl)methoxycarbonylamino]pentanoic acid typically involves multi-step organic reactions. One common method includes the protection of the amino group, followed by the introduction of the chlorophenyl group through a nucleophilic substitution reaction. The methoxycarbonylamino group is then added using a carbamate formation reaction. Finally, the protecting groups are removed to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-[(2-chlorophenyl)methoxycarbonylamino]pentanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The chlorophenyl group can be reduced to a phenyl group.

    Substitution: The methoxycarbonylamino group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst are often used.

    Substitution: Nucleophilic substitution reactions typically use reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Amino-5-[(2-chlorophenyl)methoxycarbonylamino]pentanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Amino-5-[(2-chlorophenyl)methoxycarbonylamino]pentanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chlorophenyl group can participate in hydrophobic interactions. The methoxycarbonylamino group can enhance the compound’s solubility and stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-2’,5-dichlorobenzophenone
  • 2-Amino-5-chlorobenzophenone
  • (2-Amino-5-chlorophenyl)(phenyl)methanone

Uniqueness

Compared to similar compounds, 2-Amino-5-[(2-chlorophenyl)methoxycarbonylamino]pentanoic acid has a unique combination of functional groups that confer distinct chemical properties. Its methoxycarbonylamino group, in particular, provides additional reactivity and solubility, making it more versatile in various applications.

Properties

IUPAC Name

2-amino-5-[(2-chlorophenyl)methoxycarbonylamino]pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O4/c14-10-5-2-1-4-9(10)8-20-13(19)16-7-3-6-11(15)12(17)18/h1-2,4-5,11H,3,6-8,15H2,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWPRGWUUQAAZHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC(=O)NCCCC(C(=O)O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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